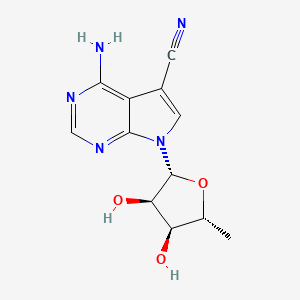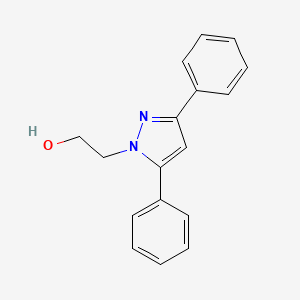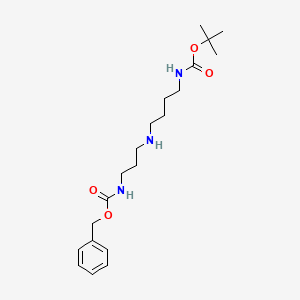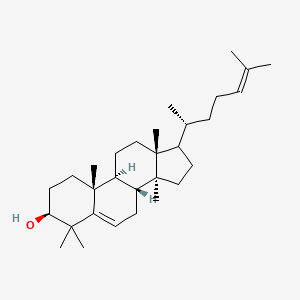
Beryllium(2+)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Beryllium(2+) is a monoatomic dication, a beryllium cation and a divalent metal cation.
Beryllium, also known as be(2+) or beryllium atom, belongs to the class of inorganic compounds known as homogeneous alkaline earth metal compounds. These are inorganic compounds containing only metal atoms, with the largest atom being a alkaline earth metal atom. Beryllium has been detected in multiple biofluids, such as blood and cerebrospinal fluid. Outside of the human body, beryllium can be found in spinach. This makes beryllium a potential biomarker for the consumption of this food product. Beryllium is formally rated as a carcinogen (by IARC 1) and is also a potentially toxic compound.
Properties
CAS No. |
22537-20-8 |
|---|---|
Molecular Formula |
Be+2 |
Molecular Weight |
9.012183 g/mol |
IUPAC Name |
beryllium(2+) |
InChI |
InChI=1S/Be/q+2 |
InChI Key |
PWOSZCQLSAMRQW-UHFFFAOYSA-N |
SMILES |
[Be+2] |
Canonical SMILES |
[Be+2] |
melting_point |
1300°C |
Key on ui other cas no. |
7440-41-7 |
physical_description |
Solid |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![3-[2-(4-hydroxyphenyl)-3H-benzimidazol-5-yl]-4-methyl-4,5-dihydro-1H-pyridazin-6-one;hydrochloride](/img/structure/B1199519.png)

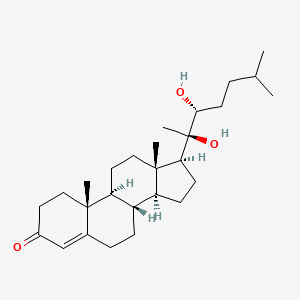
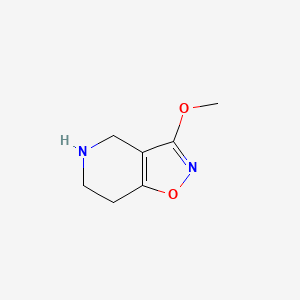
![sodium;[(1S)-8-hydroxy-1-methyl-12,17-dioxo-14-oxapentacyclo[11.6.1.02,11.04,9.016,20]icosa-2,4,6,8,10,13(20),15-heptaen-5-yl] hydrogen sulfate](/img/structure/B1199530.png)
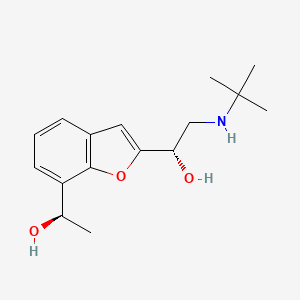
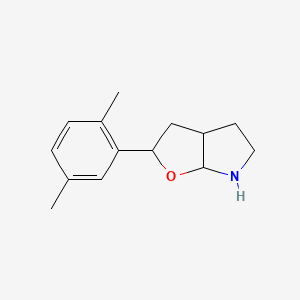

![5-(Difluoromethyl)-8-oxo-5,8-dihydro[1,3]dioxolo[4,5-g]quinoline-7-carboxylic acid](/img/structure/B1199535.png)
